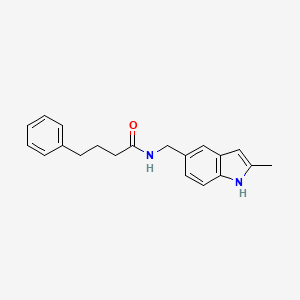

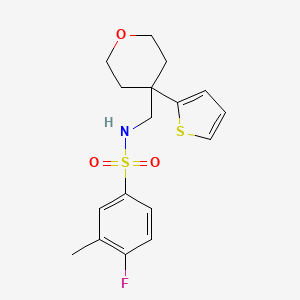

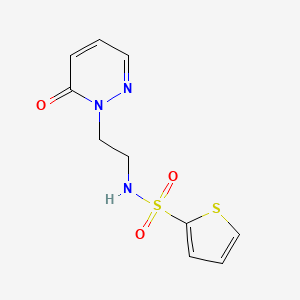

(E)-4-(1-(3-(2-chlorophenyl)acryloyl)piperidin-4-yl)morpholine-3,5-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-4-(1-(3-(2-chlorophenyl)acryloyl)piperidin-4-yl)morpholine-3,5-dione, also known as CM-272, is a small molecule drug that has been extensively studied for its potential therapeutic applications in cancer treatment.

Scientific Research Applications

Synthesis and Chemical Properties

Chemical Synthesis and Biological Activity : Studies involving the synthesis of compounds with piperidine and morpholine moieties, such as thiazolidinones and thiazolinones, have been reported. These compounds are synthesized through reactions involving specific aldehydes and ketones, aiming to explore their biological activities (Kandeel, 2006). Similarly, the synthesis of Co(III) complexes incorporating morpholine and piperidine has been explored for their structural characteristics and potential applications in catalysis and materials science (Amirnasr et al., 2001).

Novel Rearrangements and Reactions : Research on the novel rearrangement reactions leading to the formation of tetrahydroquinolinones from reactions involving enamines and nitriles has been reported. These studies offer insights into the synthetic utility of piperidine and morpholine derivatives in constructing complex organic molecules (Moustafa et al., 2011).

Catalysis and Reaction Mechanisms : The use of piperidine and morpholine derivatives in catalytic processes, such as the Heck reaction, has been documented. These studies investigate the structural chemistry of palladium complexes with these amines and their efficiency in catalyzing cross-coupling reactions (Singh et al., 2013).

Potential Applications in Material Science

- Photoresists for Microlithography : Research on diazopiperidiones, prepared from piperidiones, highlights their potential use as photoactive substrates in microlithography. These compounds exhibit properties suitable for nonchemically amplified photoresists in deep ultraviolet (DUV) applications, indicating the relevance of such structures in materials science (Tattersall et al., 2004).

properties

IUPAC Name |

4-[1-[(E)-3-(2-chlorophenyl)prop-2-enoyl]piperidin-4-yl]morpholine-3,5-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19ClN2O4/c19-15-4-2-1-3-13(15)5-6-16(22)20-9-7-14(8-10-20)21-17(23)11-25-12-18(21)24/h1-6,14H,7-12H2/b6-5+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRLZJYMXVSVTCK-AATRIKPKSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N2C(=O)COCC2=O)C(=O)C=CC3=CC=CC=C3Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CCC1N2C(=O)COCC2=O)C(=O)/C=C/C3=CC=CC=C3Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19ClN2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 2-[3-(trifluoromethyl)phenyl]ethanecarboximidate hydrochloride](/img/structure/B2594281.png)

![N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2594283.png)

![N,N-Dimethyl-6-[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]pyridazin-3-amine](/img/structure/B2594284.png)

![[6-[(4-Methylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 4-fluorobenzoate](/img/structure/B2594298.png)

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)methanesulfonamide](/img/structure/B2594303.png)